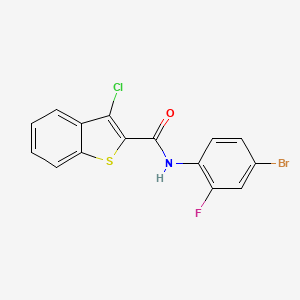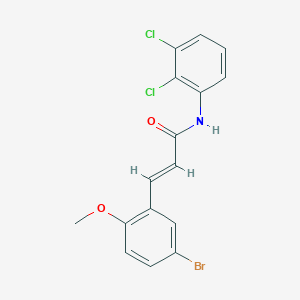![molecular formula C17H15BrN2O2 B3693506 5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3693506.png)
5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 2-bromo-4-methylphenol with an appropriate alkylating agent to form the corresponding ether. This intermediate is then subjected to cyclization with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The oxadiazole ring can be reduced to form different heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Conditions often involve the use of polar aprotic solvents like DMF or DMSO and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include reduced heterocycles and alcohols.
Aplicaciones Científicas De Investigación
5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromine and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-4-methylphenol: A precursor in the synthesis of the target compound.
4-methylphenyl-1,2,4-oxadiazole: Lacks the bromine and additional methyl group, resulting in different chemical properties.
5-bromo-2-chlorophenyl-1,2,4-oxadiazole: Contains a chlorine atom instead of a methyl group, leading to variations in reactivity and applications.
Uniqueness
5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-3-6-13(7-4-11)17-19-16(22-20-17)10-21-15-8-5-12(2)9-14(15)18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFWXQCSEHWZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-bromo-2-fluorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3693425.png)
![4-[(2-chloro-5-nitrobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3693426.png)
![5-(4-chlorophenyl)-4-[(2,3-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3693441.png)
![5-(2,4-dichlorophenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3693449.png)
![5-(4-chlorophenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3693455.png)
![2,4-dichloro-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3693462.png)
![6-Cyclopropyl-4-(furan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile](/img/structure/B3693471.png)
![isopropyl [(3-cyano-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B3693473.png)
![3-(2,4-dichlorophenyl)-4-[(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B3693483.png)

![methyl 4-[(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B3693497.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 4-methylbenzoate](/img/structure/B3693508.png)

![5-[(4-bromo-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3693519.png)
